molecular formula C11H15BrO2 B8300117 3-(Propyloxy)-4-methoxybenzyl bromide

3-(Propyloxy)-4-methoxybenzyl bromide

Cat. No. B8300117
M. Wt: 259.14 g/mol
InChI Key: ULQVCKWVQMWKLN-UHFFFAOYSA-N
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Patent
US06458829B1

Procedure details

To a solution of 3-(propyloxy)-4-methoxybenzyl alcohol (2.28 g, 11.62 mmol) in anhydrous diethyl ether (30 mL) was slowly added PBr3 (0.55 mL, 5.81 mmol) via syringe, and the resulting mixture was stirred at room temperature for 2 hours. The mixture was diluted with diethyl ether (150 mL) and washed with saturated aqueous NaHCO3 (2×75 mL) and brine (2×75 mL). The organic layer was dried over anhydrous MgSO4, and the solvent was removed under reduced pressure to afford 3-(propyloxy)-4-methoxybenzyl bromide (2.92 g, 97%) as a white solid.
Quantity
2.28 g
Type
reactant
Reaction Step One
Name
Quantity
0.55 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][C:5]1[CH:6]=[C:7]([CH:10]=[CH:11][C:12]=1[O:13][CH3:14])[CH2:8]O)[CH2:2][CH3:3].P(Br)(Br)[Br:16]>C(OCC)C>[CH2:1]([O:4][C:5]1[CH:6]=[C:7]([CH:10]=[CH:11][C:12]=1[O:13][CH3:14])[CH2:8][Br:16])[CH2:2][CH3:3]

Inputs

Step One
Name
Quantity
2.28 g
Type
reactant
Smiles
C(CC)OC=1C=C(CO)C=CC1OC
Step Two
Name
Quantity
0.55 mL
Type
reactant
Smiles
P(Br)(Br)Br
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)OCC
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with saturated aqueous NaHCO3 (2×75 mL) and brine (2×75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CC)OC=1C=C(CBr)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.92 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 193.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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